molecular formula C14H20FN5 B11746393 3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11746393
M. Wt: 277.34 g/mol
InChI Key: HYMVZXDKPRFZIV-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its cyclopropyl and fluorinated ethyl substituents, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions. Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorinated ethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine
  • 1-ethyl-5-fluoro-3-methyl-1H-pyrazole

Uniqueness

3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of substituents, which can impart distinct chemical and biological properties. The cyclopropyl group adds rigidity to the molecule, while the fluorinated ethyl group can enhance its lipophilicity and metabolic stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20FN5

Molecular Weight

277.34 g/mol

IUPAC Name

5-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C14H20FN5/c1-4-20-14(15)11(9(2)17-20)8-16-13-7-12(10-5-6-10)18-19(13)3/h7,10,16H,4-6,8H2,1-3H3

InChI Key

HYMVZXDKPRFZIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C3CC3)F

Origin of Product

United States

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